

# A Technical Guide to the Spectroscopic Properties of Tetramethylguanidinium Azide

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## Compound of Interest

Compound Name: Tetramethylguanidinium azide

Cat. No.: B8499839

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of reagents is paramount. This guide provides an in-depth look at the available spectroscopic data for **tetramethylguanidinium azide**, a versatile and efficient source of the azide anion for various synthetic applications. Due to the limited availability of directly published spectra for this specific salt, this document compiles and infers data based on the well-characterized tetramethylguanidinium cation and the azide anion.

## Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tetramethylguanidinium azide**. The data for the tetramethylguanidinium cation is based on reported values for tetramethylguanidine and its salts, while the azide anion's characteristic IR absorption is well-established.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm	Multiplicity
Methyl Protons (-N(CH <sub>3</sub> ) <sub>2</sub> )	~2.8 - 3.0	Singlet
Guanidinium Proton (-NH-)	Variable, likely broad	Singlet

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm
Methyl Carbons ( $-\text{N}(\text{CH}_3)_2$ )	~40
Guanidinium Carbon ( $\text{C}=\text{N}$ )	~162-169

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Intensity
Azide ( $\text{N}_3^-$ ) Asymmetric Stretch	~2000 - 2150	Strong
C-N Stretch	~1200 - 1350	Medium-Strong
N-H Bend	~1580 - 1650	Medium
C-H Stretch ( $\text{sp}^3$ )	~2800 - 3000	Medium
N-H Stretch	~3100 - 3500	Broad, Medium

## Experimental Protocols

The following section details a common method for the synthesis of **tetramethylguanidinium azide**, from which the spectroscopic data would be obtained.

## Synthesis of Tetramethylguanidinium Azide

Materials:

- N,N,N',N'-Tetramethylguanidine (TMG)
- Azidotrimethylsilane ( $\text{TMS-N}_3$ )
- Cyclohexane
- Methanol

- Hexane
- Dry Nitrogen Gas

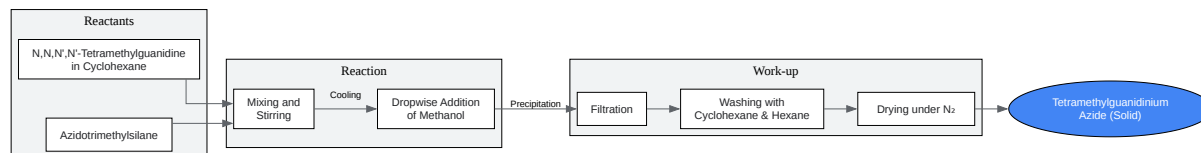
Procedure:

- To a solution of N,N,N',N'-tetramethylguanidine (1.0 equivalent) in cyclohexane, add azidotrimethylsilane (1.0 equivalent) at room temperature.
- Cool the mixture in a water bath and add methanol (1.25 equivalents) dropwise. An exothermic reaction will occur.
- Stir the resulting mixture for an additional hour at room temperature. A white precipitate of **tetramethylguanidinium azide** will form.
- Rapidly filter the precipitate using a funnel under a positive pressure of dry nitrogen.
- Wash the collected solid with cyclohexane and then with hexane.
- Dry the final product, a white hygroscopic solid, under a stream of dry nitrogen.

Safety Note: Azide compounds can be explosive, especially in the presence of heavy metals or when heated. Handle with appropriate safety precautions in a well-ventilated fume hood. Avoid using chlorinated solvents, as this can lead to the formation of explosive diazidomethane.

## Visualized Experimental Workflow

The synthesis of **tetramethylguanidinium azide** can be represented by the following workflow diagram.



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Caption: Synthetic workflow for **tetramethylguanidinium azide**.

This guide provides a foundational understanding of the spectroscopic properties of **tetramethylguanidinium azide** for laboratory professionals. The provided data, while inferred, is based on well-understood principles of NMR and IR spectroscopy and serves as a reliable reference for the characterization of this important synthetic reagent.

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